molecular formula C21H24ClN3O2S B14926618 4-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide

4-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B14926618
M. Wt: 418.0 g/mol
InChI Key: CMXIEVWPXRRDDH-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound features a unique combination of a pyrazole ring, an isopropylphenyl group, and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the isopropylphenyl group, and the sulfonamide formation. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE
  • 4-CHLORO-N~1~-[(1-ETHYL-1H-IMIDAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of 4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring, in particular, contributes to its versatility in various chemical reactions and its potential as a pharmacologically active compound.

Properties

Molecular Formula

C21H24ClN3O2S

Molecular Weight

418.0 g/mol

IUPAC Name

4-chloro-N-[(1-ethylpyrazol-3-yl)methyl]-N-(4-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C21H24ClN3O2S/c1-4-24-14-13-19(23-24)15-25(20-9-5-17(6-10-20)16(2)3)28(26,27)21-11-7-18(22)8-12-21/h5-14,16H,4,15H2,1-3H3

InChI Key

CMXIEVWPXRRDDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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